molecular formula C24H26ClN7O B610880 SM1-71 CAS No. 2088179-99-9

SM1-71

Cat. No.: B610880
CAS No.: 2088179-99-9
M. Wt: 463.97
InChI Key: SCMLGVPMSXTUNC-UHFFFAOYSA-N
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Description

SM1-71 is a potent multi-targeted kinase inhibitor known for its ability to inhibit a wide range of kinases. It is particularly noted for its anticancer activity, making it a valuable tool in cancer research and treatment. This compound targets the ATP-binding site of kinases and contains an acrylamide moiety that forms covalent adducts with cysteine residues, allowing for both reversible and irreversible interactions with kinases .

Preparation Methods

Synthetic Routes and Reaction Conditions

SM1-71 is synthesized through a series of chemical reactions that involve the modification of acrylamide. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring consistency and high yield. The use of automated reactors and advanced purification techniques such as HPLC ensures the production of high-purity this compound suitable for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

SM1-71 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the reactions involving this compound is the covalent adduct with kinases, leading to the inhibition of kinase activity. This inhibition is crucial for its anticancer properties .

Scientific Research Applications

Non-Small Cell Lung Cancer (NSCLC)

In various studies, SM1-71 has demonstrated significant cytotoxic effects against NSCLC cell lines harboring KRAS mutations. For instance, one study reported that this compound was more effective than selective inhibitors targeting individual kinases like MEK1/2 and PI3K . The growth inhibition observed in these studies indicates that this compound can effectively disrupt multiple survival pathways simultaneously.

Other Cancer Types

Beyond NSCLC, this compound has shown promise in other cancer types as well. Research indicates that it can inhibit several receptor tyrosine kinases (RTKs), including IGF1R and MET, which are implicated in various malignancies . By targeting these kinases, this compound may provide a broader therapeutic approach for cancers characterized by complex signaling networks.

Case Studies and Experimental Findings

Study Cancer Type Key Findings Methodology
Study 1NSCLCThis compound significantly inhibited growth in KRAS-mutant cell lines; GR50 values were lower than those of selective inhibitorsGrowth inhibition assays and Western blotting to assess target engagement
Study 2Various cancersIdentified over 20 kinases inhibited by this compound; effective against multiple signaling pathwaysChemoproteomic profiling and cellular assays
Study 3Breast cancerDemonstrated effectiveness against breast cancer cell lines resistant to conventional therapiesIn vitro analysis of cell viability and signaling pathway assessment

Implications for Drug Development

The insights gained from studying this compound have significant implications for the design of future anticancer therapies. By understanding the specific targets and pathways affected by this compound, researchers can develop more selective multitargeted inhibitors that minimize off-target effects while maximizing therapeutic efficacy . This approach could lead to the development of combination therapies that address the multifaceted nature of tumor biology.

Challenges and Future Directions

Despite its potential, the broad target profile of this compound raises concerns about safety and specificity for clinical use. Future research should focus on refining the compound to enhance its selectivity for beneficial targets while reducing interactions that may lead to adverse effects . Additionally, further studies are needed to explore the full range of biological effects mediated by this compound across different tumor types.

Mechanism of Action

SM1-71 exerts its effects by targeting the ATP-binding site of kinases and forming covalent adducts with cysteine residues. This dual mechanism of action allows for both reversible and irreversible inhibition of kinases. The inhibition of multiple kinases disrupts key signaling pathways involved in cancer cell proliferation and survival, leading to the death of cancer cells .

Comparison with Similar Compounds

SM1-71 is unique in its ability to target a wide range of kinases through both reversible and irreversible mechanisms. Similar compounds include:

This compound stands out due to its broad-spectrum activity and dual mechanism of action, making it a valuable tool in cancer research and therapy .

Properties

CAS No.

2088179-99-9

Molecular Formula

C24H26ClN7O

Molecular Weight

463.97

IUPAC Name

N-(2-((5-chloro-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)acrylamide

InChI

InChI=1S/C24H26ClN7O/c1-3-22(33)28-20-6-4-5-7-21(20)29-23-19(25)16-26-24(30-23)27-17-8-10-18(11-9-17)32-14-12-31(2)13-15-32/h3-11,16H,1,12-15H2,2H3,(H,28,33)(H2,26,27,29,30)

InChI Key

SCMLGVPMSXTUNC-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC(NC4=CC=CC=C4NC(C=C)=O)=C(C=N3)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SM1-71;  SM-1-71;  SM 1-71;  SM171;  SM-171;  SM 171; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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